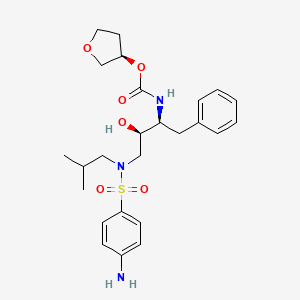

Amprenavir

Beschreibung

This compound is a protease inhibitor used to treat HIV infection.

This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inducer.

This compound is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for hiv infection and viral disease and has 1 investigational indication.

This compound is only found in individuals that have used or taken this drug. It is a protease inhibitor used to treat HIV infection.this compound inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.

See also: Fosthis compound (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMARZQAQMVYCKC-OEMFJLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046061 | |

| Record name | Amprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 40 mg/l @ 25 °C, 4.91e-02 g/L | |

| Record name | AMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

9.9X10-18 mm Hg @ 25 °C /Estimated/ | |

| Record name | AMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

161814-49-9 | |

| Record name | Amprenavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161814-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprenavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161814499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amprenavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPRENAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0W860XNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1] Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1] Amprenavir (APV) is a potent, FDA-approved HIV-1 protease inhibitor that was designed to mimic the transition state of the enzyme's natural substrates.[1] This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with the HIV-1 protease active site, integrating crystallographic data, binding affinities, and the methodologies used to obtain these insights.

Molecular Interactions of this compound with the HIV-1 Protease Active Site

The binding of this compound to the HIV-1 protease active site is characterized by a network of hydrogen bonds and extensive hydrophobic interactions. HIV-1 protease is a homodimer, with each monomer contributing an aspartic acid residue (Asp25 and Asp25') to the catalytic dyad at the heart of the active site.[1]

Key Hydrogen Bonding Interactions

The central hydroxyl group of this compound is a key feature, forming strong hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', of both protease monomers.[1] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis and is crucial for the high binding affinity of the inhibitor.[1] Additionally, this compound forms several other hydrogen bonds with the main chain atoms of the protease active site. These include interactions with the amide and carbonyl oxygen of Asp30, the carbonyl oxygen of Gly27', and the main chain amide of Asp30'.[1][2] Water molecules also play a significant role in mediating interactions between the inhibitor and the enzyme.[1]

Hydrophobic and Van der Waals Interactions

The various moieties of the this compound molecule fit into the hydrophobic pockets of the protease active site (S1, S1', S2, and S2'). The aniline moiety and the tetrahydrofuran (THF) group of this compound are involved in numerous van der Waals contacts with residues such as Val32, Ile50, Ile54, Ile84, and Pro81.[1][3] These hydrophobic interactions are a major driving force for the binding of this compound and contribute significantly to its inhibitory potency.[3]

The following diagram illustrates the key binding interactions of this compound within the HIV-1 protease active site.

Diagram of this compound's interactions within the HIV-1 protease active site.

Quantitative Analysis of this compound Binding

The affinity of this compound for HIV-1 protease has been quantified through various biochemical and biophysical techniques, providing valuable data for understanding its efficacy and for the development of next-generation inhibitors.

Inhibition Constants (Ki) and Dissociation Constants (Kd)

The inhibitory potency of this compound is reflected in its low nanomolar to sub-nanomolar inhibition constant (Ki) against wild-type HIV-1 protease.[1][4] The table below summarizes the Ki and Kd values for this compound against wild-type and various drug-resistant mutant forms of HIV-1 protease.

| Protease Variant | Ki (nM) | Kd (M) | Fold Change in Ki (relative to WT) | Reference |

| Wild-Type (WT) | 0.16 | 3.9 x 10⁻¹⁰ | 1.0 | [1][5] |

| V32I | 1.6 | - | 10.0 | [1] |

| I50V | 4.8 | - | 30.0 | [1] |

| I54M | 0.48 | - | 3.0 | [1] |

| I54V | 0.48 | - | 3.0 | [1] |

| I84V | 0.96 | - | 6.0 | [1] |

| L90M | 0.16 | - | 1.0 | [1] |

Crystallographic Data

The three-dimensional structure of this compound in complex with HIV-1 protease has been determined by X-ray crystallography at high resolution.[1][6] This has provided a detailed atomic-level view of the drug-target interactions.

| PDB ID | Protease Variant | Resolution (Å) | Reference |

| 1HPV | Wild-Type | 1.02 - 1.85 | [1] |

| 1T7J | L63P/V82T/I84V | 2.20 | [6] |

| 3EKP | L10I/G48V/I54V/V64I/V82A | 2.15 | [7] |

Hydrogen Bond Distances

The strength of the hydrogen bonds between this compound and the protease active site can be inferred from the interatomic distances observed in crystal structures.

| Interacting Atoms (this compound - Protease) | Distance (Å) | Reference |

| APV Central OH - Asp25/Asp25' | ~2.3 - 3.3 | [1] |

| APV Aniline N - Asp30' O | ~3.4 | [1] |

| APV THF O - Asp29/Asp30 N | ~2.4 - 2.5 | [2] |

Experimental Protocols

The data presented in this guide are derived from several key experimental techniques. Below are generalized protocols for these methods.

X-ray Crystallography of HIV-1 Protease-Amprenavir Complex

The determination of the three-dimensional structure of the HIV-1 protease in complex with this compound is a multi-step process.

References

- 1. This compound Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor this compound – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of this compound and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The document details the critical structural features of this compound that govern its inhibitory activity, presents quantitative data from various analogs, outlines relevant experimental protocols, and visualizes key concepts through diagrams.

Introduction to this compound and its Mechanism of Action

This compound is a peptidomimetic inhibitor of HIV-1 protease, an enzyme crucial for the viral life cycle. HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into functional proteins, a process essential for the maturation of infectious virions. This compound is designed to mimic the transition state of the natural substrate of the protease, binding to the active site with high affinity and preventing the processing of viral polyproteins. This results in the production of immature, non-infectious viral particles.

The core of this compound's structure is a hydroxyethylamine isostere, which is a non-hydrolyzable mimic of the tetrahedral intermediate of peptide bond cleavage. Its design also incorporates a sulfonamide group, which contributes to its binding affinity and pharmacokinetic properties. Understanding the SAR of this compound is critical for the design of next-generation protease inhibitors with improved potency, resistance profiles, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its analogs from various studies. These data highlight the impact of specific structural modifications on the inhibitory potency against wild-type HIV-1 protease (Ki) and antiviral activity in cell culture (EC50).

Table 1: Inhibitory Potency of this compound and Key Analogs against Wild-Type HIV-1 Protease

| Compound | Modification | Ki (nM) | Reference |

| This compound | - | 0.6 | |

| Analog 1 | Replacement of the tetrahydrofuran (THF) moiety with a pyrrolidinone | 2.5 | |

| Analog 2 | Replacement of the isobutyl group with a cyclopropylmethyl group | 1.2 | |

| Analog 3 | Bioisosteric replacement of the benzyl group's methylene with a sulfur atom | Drastically decreased activity | |

| Fosthis compound | Phosphate ester prodrug of this compound | No direct inhibitory activity (prodrug) |

Table 2: Antiviral Activity of this compound and Analogs in Cell-Based Assays

| Compound | Cell Line | EC50 (nM) | Reference |

| This compound | MT-4 | 14.6 ± 12.5 ng/mL (~29 nM) | |

| Analog with P1'-pyrrolidinone | MT-2 | 18 | |

| Analog with P1'-oxazolidinone | MT-2 | 23 | |

| Sulfur-containing bioisostere | MT-4 | Abolished or drastically decreased activity |

Experimental Protocols

This section details the methodologies for key experiments commonly cited in this compound SAR studies.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 20 µL of the diluted test compound or control (buffer with DMSO for no inhibition, and a known potent inhibitor as a positive control).

-

Add 60 µL of the recombinant HIV-1 protease solution (final concentration, e.g., 5-10 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration, e.g., 10-20 µM).

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (wavelengths may vary depending on the substrate).

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be determined using the Cheng-Prusoff equation.

Anti-HIV Activity in MT-4 Cells (MTT Assay)

This cell-based assay determines the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

Materials:

-

MT-4 human T-cell line

-

HIV-1 viral stock (e.g., IIIB strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed MT-4 cells into a 96-well microplate at a density of 1 x 104 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the diluted compounds to the cell-containing wells. Include wells with cells and no compound (virus control) and cells with no compound and no virus (cell control).

-

Add 50 µL of an appropriate dilution of the HIV-1 stock to the test and virus control wells.

-

Incubate the plates for 5 days at 37°C in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plates to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects) is calculated by comparing the absorbance of the treated, infected cells with that of the untreated, infected cells and the uninfected control cells.

Visualizing Key Concepts

HIV-1 Life Cycle and the Role of Protease Inhibitors

The following diagram illustrates the major stages of the HIV-1 life cycle and highlights the critical step where this compound and other protease inhibitors exert their effect.

Caption: The HIV-1 life cycle and the inhibitory action of this compound.

Experimental Workflow for HIV-1 Protease Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential HIV-1 protease inhibitors.

Caption: Workflow for HIV-1 protease inhibitor discovery and development.

Logical Relationships in this compound's Structure-Activity Relationship

The following diagram illustrates the key structural components of this compound and their contribution to its inhibitory activity.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound was a significant component of highly active antiretroviral therapy (HAART) regimens. This document details its mechanism of action, antiviral potency against various HIV-1 strains, resistance profile, and the experimental protocols used for its in vitro evaluation.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes. This cleavage is an essential step in the maturation of infectious virions.

By binding to the active site of the HIV-1 protease, this compound blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

Caption: Mechanism of action of this compound.

Quantitative Antiviral Activity

The in vitro antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the drug concentration required to inhibit viral replication by 50% in cell culture. The potency of this compound can vary depending on the HIV-1 strain, the cell type used in the assay, and the presence of serum proteins.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| HIV-1 Strain | Cell Type | Assay Method | IC50 / EC50 (µM) | Reference |

| HIV-1IIIB | Human Peripheral Blood Lymphocytes | Not Specified | 0.08 | |

| Clinical Isolates | Not Specified | Not Specified | 0.012 | |

| HIV-1IIIB | Acutely Infected Cells | Not Specified | 0.08 | |

| HIV-1IIIB | Chronically Infected Cells | Not Specified | 0.41 | |

| HIV-1Ba-L (M-tropic) | Macrophages (Acutely Infected) | p24 antigen production | 0.011 | |

| HIV-1Ba-L (M-tropic) | Peripheral Blood Lymphocytes (Acutely Infected) | p24 antigen production | 0.031 | |

| HIV-1Ba-L (M-tropic) | Macrophages (Chronically Infected) | p24 antigen production | 0.72 | |

| Wild-type Isolates | Not Specified | Not Specified | 0.03 | |

| Reduced-susceptibility Isolates | Not Specified | Not Specified | 0.05 - 0.08 |

Table 2: this compound Biochemical Inhibition

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 0.6 nM |

In Vitro Resistance to this compound

The emergence of drug-resistant HIV-1 variants is a significant challenge in antiretroviral therapy. In vitro passage experiments, where the virus is cultured in the presence of increasing drug concentrations, have been instrumental in identifying mutations that confer resistance to this compound.

Key mutations associated with this compound resistance are located in the protease gene and include:

-

Primary mutations: I50V

-

Secondary mutations: L10F, M46I, I47V

The presence of these mutations can lead to a significant increase in the IC50 value of this compound. Interestingly, some mutations selected by other protease inhibitors, such as N88S, have been shown to cause hypersensitivity to this compound in vitro.

Caption: In vitro selection of this compound-resistant HIV-1.

Experimental Protocols

The in vitro characterization of this compound's antiviral activity relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays.

Cell-Based HIV-1 Infectivity and Replication Assays

These assays measure the ability of a compound to inhibit HIV-1 replication in cultured cells.

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based system.

Materials:

-

Target cells: Peripheral Blood Mononuclear Cells (PBMCs), MT-4 cells, C8166 cells, or other susceptible cell lines.

-

HIV-1 virus stock (e.g., HIV-1IIIB, HIV-1Ba-L, or clinical isolates).

-

This compound stock solution.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

p24 antigen capture ELISA kit or Reverse Transcriptase (RT) activity assay kit.

-

Cell viability assay kit (e.g., MTT, XTT).

Procedure:

-

Cell Preparation: Culture and maintain the target cells according to standard protocols. If using PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to infection.

-

Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Infection:

-

Seed the target cells in a 96-well plate.

-

Add the diluted this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1 virus stock.

-

Include control wells with no drug (virus control) and no virus (cell control).

-

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days.

-

Quantification of Viral Replication:

-

p24 Antigen ELISA: After the incubation period, collect the cell culture supernatant. Measure the amount of p24 antigen produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Reverse Transcriptase (RT) Activity Assay: Alternatively, measure the RT activity in the supernatant using a commercially available kit.

-

-

Cell Viability Assay: To assess the cytotoxicity of this compound, perform a cell viability assay (e.g., MTT or XTT) on a parallel plate of uninfected cells treated with the same drug concentrations.

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

-

Determine the IC50 or EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Determine the 50% cytotoxic concentration (CC50) from the cell viability data.

-

Calculate the selectivity index (SI) as the ratio of CC50 to IC50.

-

Caption: Experimental workflow for cell-based HIV-1 infectivity assay.

Biochemical HIV-1 Protease Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 protease.

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease.

-

Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher).

-

This compound stock solution.

-

Assay buffer.

-

96-well black plates.

-

Fluorometric plate reader.

Procedure:

-

Reagent Preparation: Prepare assay buffer and dilute the HIV-1 protease and fluorogenic substrate to their optimal working concentrations.

-

Drug Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup:

-

Add the diluted this compound to the wells of a 96-well black plate.

-

Add the HIV-1 protease to each well.

-

Include control wells with no inhibitor (enzyme control) and no enzyme (background control).

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis:

-

Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of protease inhibition for each this compound concentration relative to the enzyme control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for biochemical HIV-1 protease inhibition assay.

Conclusion

The in vitro characterization of this compound has been pivotal in understanding its antiviral efficacy and mechanism of action. The data consistently demonstrate its potent inhibition of HIV-1 protease, leading to the suppression of viral replication. The experimental protocols outlined in this guide provide a framework for the continued evaluation of new and existing antiretroviral agents. A thorough understanding of these in vitro methodologies is essential for researchers and drug development professionals working to combat the HIV/AIDS pandemic.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amprenavir, an FDA-approved HIV-1 protease inhibitor, has emerged as a promising candidate for drug repurposing in various non-HIV therapeutic areas. This technical guide provides an in-depth overview of the current research, focusing on its potential applications in oncology, gastroesophageal reflux disease (GERD), and parasitic infections. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways to support further research and development efforts in harnessing the therapeutic potential of this compound beyond its original indication.

Introduction to this compound

This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1][2] Its primary mechanism of action involves binding to the active site of the viral protease, thereby preventing the cleavage of viral polyprotein precursors and resulting in the production of immature, non-infectious viral particles.[1][2] Originally marketed as Agenerase, its production was discontinued, but its prodrug, fosthis compound, remains available.[3] Beyond its antiretroviral activity, recent studies have unveiled its potential to interact with various non-viral host and pathogen proteins, opening new avenues for therapeutic applications.

Repurposing this compound in Oncology

This compound has demonstrated significant anti-cancer properties, primarily through its inhibitory effects on key signaling pathways involved in cell proliferation and survival.

Target: Extracellular Signal-Regulated Kinase 2 (ERK2) in Breast Cancer

In the context of breast cancer, this compound has been identified as a direct inhibitor of Extracellular Signal-Regulated Kinase 2 (ERK2), a pivotal component of the MAPK/ERK signaling cascade that is frequently dysregulated in cancer.[4]

Quantitative Data: Anti-proliferative and Inhibitory Activity

| Cell Line | Assay | Parameter | Value | Reference |

| MCF-7 (Human Breast Cancer) | MTT Assay | IC50 (24h) | ~150 µM | [1] |

| MCF-7 (Human Breast Cancer) | MTT Assay | IC50 (48h) | ~105 µM | [1] |

| Purified ERK2 | In vitro Kinase Assay | Inhibition | Potential Inhibitor | [4] |

Signaling Pathway: ERK2-BimEL Axis

This compound's inhibition of ERK2 in MCF-7 cells leads to the suppression of BimEL phosphorylation at Ser69.[4] This prevents the proteasomal degradation of BimEL, a pro-apoptotic BH3-only protein, thereby promoting apoptosis.

Experimental Protocols

In Vitro ERK2 Kinase Assay: A non-radioactive kinase assay can be employed to assess the inhibitory effect of this compound on ERK2. The assay measures the phosphotransferase activity of ERK2 using a specific substrate, such as myelin basic protein (MBP).

-

Reaction Setup: Combine purified active ERK2 enzyme, the substrate (e.g., MBP), and ATP in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A DMSO-only control should be included.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The phosphorylated substrate is detected using a phospho-specific antibody via immunoblot analysis or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures ADP formation.[5]

-

Data Analysis: Determine the concentration of this compound that results in 50% inhibition (IC50) of ERK2 activity.

MCF-7 Xenograft Model: To evaluate the in vivo efficacy of this compound, a xenograft model using MCF-7 cells in immunodeficient mice is utilized.

-

Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of nude mice. Estrogen supplementation is required for tumor growth.[6]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).[6]

-

Treatment Administration: Administer this compound (e.g., intraperitoneally or by oral gavage) at a predetermined dose and schedule. A vehicle control group should be included.

-

Monitoring: Measure tumor volume regularly using calipers. At the end of the study, excise and weigh the tumors.[6]

-

Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups.

Target: Matrix Metalloproteinases (MMPs) in Hepatocarcinoma

This compound has also been shown to inhibit the migration of human hepatocarcinoma cells (Huh-7) by inhibiting the proteolytic activation of Matrix Metalloproteinases (MMPs).[7] In vivo studies using hepatocarcinoma xenografts demonstrated that this compound could delay tumor growth and had a synergistic effect with Doxorubicin.[7]

Repurposing this compound in Gastroenterology

This compound shows promise in treating GERD by targeting a non-human protease, pepsin, which is a key component of gastric refluxate.

Target: Pepsin in Gastroesophageal Reflux Disease (GERD)

Weakly acidic reflux containing pepsin can cause damage to the esophageal epithelium, leading to barrier disruption and potentially cancer-associated changes. This compound has been identified as an inhibitor of pepsin.

Quantitative Data: Pepsin Inhibition

| Enzyme | Assay | Parameter | Value | Reference |

| Porcine Pepsin | Fluorescence Polarization | IC50 | 3.56 µM | [8] |

Signaling Pathway: Pepsin-E-cadherin-MMP Axis

Pepsin in the refluxate can cleave E-cadherin, a crucial cell adhesion molecule, leading to the disruption of the epithelial barrier. This cleavage can also trigger the upregulation of various MMPs, which are involved in tissue remodeling and cancer progression. This compound, by inhibiting pepsin, can prevent these downstream effects.

Experimental Protocols

Pepsin Activity Assay (Fluorescence Polarization): This assay measures the ability of this compound to inhibit the proteolytic activity of pepsin using a fluorescently labeled substrate.

-

Reagents: Porcine pepsin A, a fluorescently labeled substrate (e.g., casein-Alexa647), and this compound.[8]

-

Reaction Setup: In a microplate, combine pepsin and the fluorescently labeled substrate in an acidic buffer (e.g., 0.1 M HCl, pH 1).[8]

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the fluorescence polarization at regular intervals. A decrease in polarization indicates substrate cleavage.[8]

-

Data Analysis: Calculate the rate of substrate cleavage for each this compound concentration and determine the IC50 value.[8]

Cell Dissociation Assay: This assay assesses the ability of this compound to protect esophageal epithelial cells from pepsin-induced cell dissociation.

-

Cell Culture: Culture human esophageal epithelial cells (e.g., BAR-T cells) to near confluence.

-

Treatment: Treat the cells with acidified pepsin (e.g., 1 mg/mL at pH 4) in the presence or absence of different concentrations of this compound.[7]

-

Incubation: Incubate for a defined period (e.g., 75 minutes).[7]

-

Analysis: Observe and quantify cell dissociation and changes in cell confluence using microscopy and image analysis software.

Repurposing this compound for Parasitic Diseases

This compound has shown potential as an anti-parasitic agent, specifically against Leishmania donovani, the causative agent of visceral leishmaniasis.

Target: Leishmania donovani Topoisomerase I

This compound targets Leishmania donovani topoisomerase I (LdTopI), an essential enzyme for DNA replication and transcription in the parasite.

Quantitative Data: Anti-leishmanial Activity

| Organism | Condition | Assay | Parameter | Value | Reference |

| L. donovani promastigotes | This compound (5 µM) + Ritonavir (4 µM) | Promastigote Inhibition | IC50 (12h) | 2.4 ± 0.6 µM | [9] |

| L. donovani promastigotes | This compound (5 µM) + Ritonavir (4 µM) | Promastigote Inhibition | IC50 (24h) | 1.6 ± 0.7 µM | [9] |

Mechanism of Action

Inhibition of LdTopI by this compound induces oxidative stress within the parasite, leading to programmed cell death.[10] The combination with Ritonavir enhances the efficacy of this compound, allowing for effective parasite killing at lower concentrations.[9]

Experimental Protocols

DNA Relaxation Assay for Topoisomerase I Activity: This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by LdTopI.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified LdTopI, and a suitable reaction buffer.

-

Inhibitor Addition: Add different concentrations of this compound to the reaction.

-

Incubation: Incubate the mixture at the optimal temperature for enzyme activity (e.g., 37°C).

-

Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA.

In Vitro Promastigote Viability Assay (MTT Assay): This assay determines the effect of this compound on the viability of L. donovani promastigotes.

-

Culture: Culture L. donovani promastigotes in appropriate media.

-

Treatment: Incubate the promastigotes with various concentrations of this compound (and Ritonavir, if applicable) for different time points (e.g., 12 and 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cultures. Viable cells with active mitochondria will reduce MTT to formazan.

-

Solubilization: Solubilize the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.

Future Directions and Conclusion

The evidence presented in this technical guide highlights the significant potential of this compound as a repurposed therapeutic agent for a range of non-HIV diseases. Its well-established safety profile as an FDA-approved drug provides a strong foundation for expedited clinical development.

Further research is warranted to:

-

Determine the precise binding kinetics (e.g., Ki values) of this compound with its non-HIV targets.

-

Optimize dosing and delivery methods for these new indications.

-

Conduct preclinical and clinical trials to validate the efficacy and safety of this compound in these novel therapeutic contexts.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microglia: The Real Foe in HIV-1-Associated Neurocognitive Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repositioning of this compound as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. This compound inhibits the migration in human hepatocarcinoma cell and the growth of xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Important role of microglia in HIV-1 associated neurocognitive disorders and the molecular pathways implicated in its pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HIV − 1 protease inhibitor this compound targets Leishmania donovani topoisomerase I and induces oxidative stress-medi… [ouci.dntb.gov.ua]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, undergoes extensive metabolism primarily in the liver. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing the enzymatic processes, resultant metabolites, and their excretion. The document summarizes quantitative metabolic data, outlines detailed experimental protocols for studying this compound metabolism, and presents visual diagrams of the metabolic pathways and influencing factors to support further research and drug development efforts.

Introduction

This compound is a sulfonamide-containing HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy. A thorough understanding of its metabolic fate is paramount for optimizing its therapeutic efficacy, minimizing drug-drug interactions, and ensuring patient safety. This guide delves into the core aspects of this compound's metabolism, providing a technical resource for researchers and professionals in the field.

Metabolic Pathways of this compound

The primary site of this compound metabolism is the liver, where it is extensively biotransformed by the cytochrome P450 (CYP) enzyme system.

Phase I Metabolism: Oxidation

The initial and major metabolic route for this compound is oxidation, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][2][3][4]. To a lesser extent, CYP2D6 and CYP2C9 may also be involved[5]. The oxidative metabolism of this compound results in the formation of several metabolites. The two major metabolites arise from the oxidation of the tetrahydrofuran and aniline moieties[1][2].

In vitro studies using human liver microsomes have identified five potential oxidative metabolites, designated M1 through M5. The primary sites of oxidation are:

-

Tetrahydrofuran ring: Leading to the formation of M3 and M4.

-

Aniline ring: Resulting in metabolite M5.

-

Aliphatic chain: Producing metabolite M2.

-

N-dealkylation: With the loss of the tetrahydrofuran ring, forming metabolite M1[1].

The two most abundant metabolites observed in vivo are a result of dioxidation of the tetrahydrofuran ring (identified as GW549445X) and subsequent oxidation of the p-aniline sulfonate group (identified as GW549444X)[6].

Phase II Metabolism: Glucuronidation

A minor metabolic pathway for this compound involves the glucuronidation of its oxidized metabolites[1][2]. This Phase II conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, rendering the metabolites more water-soluble for easier excretion. The specific UGT isoforms involved in the glucuronidation of this compound metabolites have not been definitively identified in the reviewed literature.

Quantitative Data on this compound Metabolism

A human mass balance study using radiolabeled [14C]-Amprenavir provides key quantitative data on the excretion and metabolic profile of the drug.

Table 1: Mass Balance and Excretion of [14C]-Amprenavir in Healthy Male Subjects

| Parameter | Mean Value (Range) | Citation |

| Total Radiocarbon Recovery | 89% (66%-93%) | [6] |

| Route of Excretion | ||

| Feces | 75% (56%-80%) | [6] |

| Urine | 14% (10%-17%) | [6] |

| Major Metabolites in Feces | ||

| GW549445X (dioxidation of tetrahydrofuran ring) | 62% of fecal radiocarbon | [6] |

| GW549444X (oxidation of p-aniline sulfonate group) | 32% of fecal radiocarbon | [6] |

| Unchanged this compound in Urine and Feces | Below limit of quantitation | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single 1200 mg Dose)

| Parameter | Mean Value | Citation |

| Tmax (hours) | 1-2 | [2] |

| Half-life (t½) (hours) | 7.1-10.6 | [2] |

| Protein Binding | ~90% | [2] |

Experimental Protocols

This section outlines generalized yet detailed methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound and the CYP enzymes responsible for their formation.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

CYP3A4-specific inhibitors (e.g., ketoconazole, ritonavir)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 10 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add the quenching solvent instead of the NADPH system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Enzyme Inhibition Study: To identify the specific CYP isoforms involved, repeat the experiment with the inclusion of specific chemical inhibitors (e.g., ketoconazole for CYP3A4) in the pre-incubation step.

-

Data Analysis: Analyze the samples by LC-MS/MS to identify and quantify the formation of metabolites over time and the effect of inhibitors.

Quantification of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of this compound and its metabolites in a biological matrix (e.g., plasma, microsomal incubate).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Zorbax C18, 50 mm × 4.6 mm, 5.0 μm)[7].

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[8].

-

Flow Rate: 0.60 mL/min[7].

-

Injection Volume: 5.0 µL[7].

-

Column Temperature: 30°C[7].

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 506.2 → 418.2 (example transition)[9]

-

Metabolites: Specific parent and product ion transitions for each metabolite need to be determined through infusion and fragmentation studies.

-

-

Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

Sample Preparation (from plasma):

-

Protein Precipitation: To a plasma sample, add a precipitating agent (e.g., acetonitrile) containing an internal standard.

-

Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Analysis:

-

Construct calibration curves for this compound and its metabolites using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curves.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolite Identification

References

- 1. Oxidative metabolism of this compound in the human liver. Effect of the CYP3A maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fosthis compound : clinical pharmacokinetics and drug interactions of the this compound prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic disposition and pharmacokinetics of [14C]-amprenavir, a human immunodeficiency virus type 1 (HIV-1) protease inhibitor, administered as a single oral dose to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of amprenavir analogs, potent inhibitors of the HIV-1 protease. This compound was a significant development in the treatment of HIV/AIDS, and the exploration of its analogs continues to be a key area of research for developing new antiretroviral agents with improved efficacy, resistance profiles, and pharmacokinetic properties. This document details synthetic methodologies, structure-activity relationships (SAR), and key chemical and biological data for a range of this compound derivatives.

Core Structure and Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, a necessary step in the viral life cycle.[1] By binding to the active site of the protease, this compound and its analogs prevent this maturation process, resulting in the production of non-infectious viral particles.[2] The core structure of this compound features a hydroxyethylamine scaffold that mimics the transition state of the natural peptide substrate of the protease.

The interaction between this compound and the HIV-1 protease is characterized by a network of hydrogen bonds and hydrophobic interactions. The receptor site is often described as a bean-shaped hydrophobic pocket with hydrophilic regions at the periphery.[2] Structure-activity relationship studies have shown that modifications to various parts of the this compound molecule can significantly impact its binding affinity and antiviral activity.[2]

Figure 1: Mechanism of HIV-1 Protease Inhibition by this compound Analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the construction of the key hydroxyethylamine isostere followed by the introduction of the P1, P2, and sulfonamide moieties. Several synthetic strategies have been developed to achieve this with high stereoselectivity.

A common retrosynthetic disconnection of this compound (and its analogs) reveals three key fragments: the P1-side chain containing a phenyl group, the central (2S,3R)-3-amino-2-hydroxy-4-phenylbutyl core, and the P2 ligand, often a tetrahydrofuran (THF) derivative, coupled with the N-isobutyl-sulfonamide portion.[3]

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Amprenavir, a pivotal HIV-1 protease inhibitor, and its precise molecular effects on the viral life cycle. We will explore its mechanism of action, its profound impact on the proteolytic processing of viral precursor polyproteins, and the resulting consequences for virion morphology and infectivity. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

This compound is a potent, competitive inhibitor specifically designed to target the active site of the HIV-1 aspartyl protease.[1][2][3] This viral enzyme is absolutely essential for the post-translational processing of the Gag and Gag-Pol polyprotein precursors.[1][4] During the late stages of the HIV-1 replication cycle, the protease cleaves these large polyproteins at specific sites to release individual, functional structural proteins (like matrix, capsid, and nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself).[4][5]

By binding tightly to the protease's active site, this compound physically obstructs the entry of the natural polyprotein substrates.[1][2] This inhibition is critical because the ordered cleavage of Gag and Gag-Pol is the trigger for a dramatic morphological transformation known as maturation.[4][6] Without this processing, the virus cannot form a mature, condensed core and remains in an immature, non-infectious state.[1][2][3]

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro assays, determining its binding affinity for the HIV-1 protease and its concentration-dependent ability to inhibit viral replication in cell culture.

| Parameter | Value | Cell/System Type | Notes | Reference |

| Ki (Inhibition Constant) | 0.6 nM | Recombinant HIV-1 Protease | Represents the enzyme inhibition constant. | [7] |

| Ki (Inhibition Constant) | 0.16 nM | Wild-Type HIV-1 Protease | Sub-nanomolar inhibition demonstrates high affinity. | [8] |

| IC50 (50% Inhibitory Conc.) | 14.6 ± 12.5 ng/mL | Wild-Type Clinical HIV Isolates | Equivalent to ~0.029 µM. | [7] |

| IC50 (50% Inhibitory Conc.) | 0.023 µg/mL | Clinical HIV Isolates | [9] | |

| EC50 (50% Effective Conc.) | 0.011 µM | Acutely Infected Macrophages | Demonstrates potent activity in primary immune cells. | [10] |

| EC50 (50% Effective Conc.) | 0.72 µM | Chronically Infected Macrophages | Higher concentration needed in chronically infected cells. | [10] |

| EC90 (90% Effective Conc.) | 18.2 µM | Chronically Infected Macrophages | [10] | |

| Target Cmin,ss | 0.280 µg/mL | HIV-Infected Adults | Median minimum steady-state concentration at 1200 mg b.i.d. dose. | [9] |

Effects on Viral Maturation and Particle Formation

The primary consequence of HIV-1 protease inhibition by this compound is the complete arrest of viral maturation.[11] This manifests in two critical, observable ways: disrupted polyprotein processing and altered virion morphology.

Inhibition of Gag and Gag-Pol Processing

In a properly maturing virion, the p55 Gag precursor is methodically cleaved into its constituent proteins: matrix (MA, p17), capsid (CA, p24), nucleocapsid (NC, p7), and p6, along with spacer peptides SP1 and SP2.[12][13] this compound's inhibition of the protease halts this cascade.[14] Studies have shown that virions produced in the presence of this compound contain predominantly the unprocessed p55 Gag polyprotein with little to no mature p24 capsid protein.[14] This is often quantified by analyzing the intracellular p24/p55 ratio, which is significantly reduced by this compound treatment, indicating impaired maturation.[14][15]

The following diagram illustrates the standard HIV-1 Gag processing pathway.

This compound intervenes by binding to the HIV-1 Protease, preventing the cleavage events shown above.

Altered Virion Morphology

The proteolytic cleavage of Gag induces a massive structural rearrangement within the virion. In an immature particle, the Gag polyproteins are arranged in a radially organized, incomplete spherical lattice just beneath the viral envelope.[12][16][17] Upon maturation, the cleaved CA proteins reassemble into a dense, conical capsid (the core) that encases the viral RNA and enzymes.

Electron microscopy studies of virions produced in the presence of protease inhibitors like this compound reveal particles that are morphologically indistinguishable from immature wild-type virions.[14] These particles typically exhibit a "donut-shaped" or concentric ring structure due to the electron-dense layer of unprocessed Gag polyprotein lining the interior of the viral membrane.[18][19] They conspicuously lack the condensed, conical core characteristic of a mature, infectious virus.[14]

Experimental Protocols

The effects of this compound are elucidated through a combination of biochemical, virological, and imaging techniques.

HIV-1 Protease Inhibition Assay (FRET-based)

This biochemical assay directly measures the enzymatic activity of HIV-1 protease and its inhibition by compounds like this compound.

-

Principle: A synthetic peptide substrate containing a specific HIV-1 protease cleavage site is flanked by a fluorescent donor (e.g., EDANS) and a quencher molecule (e.g., DABCYL).[20] In the intact peptide, the quencher absorbs the energy emitted by the donor (Fluorescence Resonance Energy Transfer). When HIV-1 protease cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.[20][21]

-

Methodology:

-

Recombinant HIV-1 protease is diluted in an appropriate assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, pH 4.7).[20]

-

Serial dilutions of this compound (dissolved in DMSO) are pre-incubated with the enzyme solution in a 96-well microplate.[8]

-

The FRET peptide substrate is added to initiate the reaction.[21]

-

Fluorescence (e.g., Ex/Em = 330/450 nm) is monitored kinetically using a fluorescence plate reader.[22]

-

The rate of fluorescence increase is proportional to protease activity. Inhibition is calculated relative to a no-drug control. IC50 and Ki values are determined by non-linear regression analysis of the dose-response curve.[8][20]

-

Analysis of Gag Processing via Western Blot

This immunological technique is used to visualize and quantify the extent of Gag polyprotein cleavage within virus-producing cells and in purified virions.

-

Principle: Proteins from cell or viral lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for HIV-1 proteins, typically p24 (CA).

-

Methodology:

-

HIV-1 infected cells (e.g., chronically infected monocyte-derived macrophages) are cultured in the presence or absence of various concentrations of this compound.[14]

-

After a set period, cells are lysed, and virions are pelleted from the supernatant by ultracentrifugation.

-

Protein concentrations of the lysates are normalized.

-

Samples are subjected to SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against HIV-1 p24/p55 Gag.

-

A secondary antibody conjugated to an enzyme (like HRP) is added, followed by a chemiluminescent substrate.

-

Bands corresponding to p55 (unprocessed Gag) and p24 (mature Capsid) are visualized and their densities are quantified. The p24/p55 ratio is calculated as a measure of maturation.[14]

-

Ultrastructural Analysis via Electron Microscopy

This imaging technique provides direct visual evidence of this compound's effect on virion morphology.

-

Principle: High-magnification imaging of virions allows for the detailed visualization of their internal structure, including the presence or absence of a mature conical core.

-

Methodology:

-

Virions are produced from infected cells treated with or without this compound.

-

The virus-containing supernatant is collected and concentrated.

-

For Transmission Electron Microscopy (TEM), virions are fixed (e.g., with glutaraldehyde), pelleted, post-fixed with osmium tetroxide, dehydrated, and embedded in resin. Thin sections are cut and stained with heavy metals (e.g., uranyl acetate).

-

For more detailed 3D structure, Electron Cryotomography is used.[16][19] Virions are rapidly plunge-frozen onto EM grids in their native, hydrated state.[16]

-

A series of images is taken as the grid is tilted at different angles. These images are then computationally reconstructed to generate a 3D tomogram of the virion.[18]

-

The resulting images are analyzed for morphological characteristics, specifically the presence of an unprocessed Gag layer versus a condensed core.[14]

-

The following diagram outlines the general experimental workflow for evaluating a protease inhibitor.

Conclusion

This compound effectively neutralizes HIV-1 by targeting a fundamental process in its life cycle: proteolytic maturation. By competitively inhibiting the HIV-1 protease, it prevents the cleavage of Gag and Gag-Pol polyproteins, a prerequisite for the formation of a mature, infectious virion. The result is the production of immature, morphologically aberrant particles that are incapable of propagating infection. The quantitative data on its inhibitory constants and cellular efficacy, combined with direct visual and biochemical evidence of its impact on viral assembly, solidify its role as a potent antiretroviral agent and provide a clear model for the mechanism-based design of protease inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 5. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induced Maturation of Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Pharmacodynamic Study of the Human Immunodeficiency Virus Protease Inhibitor this compound after Multiple Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent antiviral activity of this compound in primary macrophages infected by human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the HIV protease inhibitor this compound on the growth and differentiation of primary gingival epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Conformation and dynamics of the Gag polyprotein of the human immunodeficiency virus 1 studied by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on HIV-1 Maturation, Production and Infectivity Following Drug Withdrawal in Chronically-Infected Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound on HIV-1 Maturation, Production and Infectivity Following Drug Withdrawal in Chronically-Infected Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electron cryotomography of immature HIV-1 virions reveals the structure of the CA and SP1 Gag shells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. New electron microscopy images reveal the assembly of HIV | EMBL [embl.org]

- 19. researchgate.net [researchgate.net]

- 20. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 22. abcam.com [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent, selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] Its high affinity and specificity have made it a valuable tool not only as an antiretroviral therapeutic but also as a chemical probe for elucidating the structure, function, and inhibition of aspartyl proteases. This technical guide provides an in-depth overview of this compound's mechanism of action, its application as a research tool, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in studying protease function.

Mechanism of Action

This compound is a peptidomimetic inhibitor designed to mimic the transition state of the natural substrate of HIV-1 protease.[4] It binds non-covalently to the active site of the dimeric aspartyl protease, preventing the cleavage of the viral Gag and Gag-Pol polyproteins.[1][2][5] This inhibition blocks the maturation of viral particles, rendering them non-infectious.[1][2] The interaction is characterized by a high binding affinity and a slow dissociation rate, making it an effective tool for studying enzyme kinetics and structure-activity relationships.

The following diagram illustrates the mechanism of HIV-1 protease inhibition by this compound.

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound as a protease inhibitor is quantified by its inhibition constant (Ki) and the concentration required to inhibit 50% of the enzyme's activity (IC50). These values are critical for comparing its efficacy against different protease variants and for designing experiments.

| Protease Target | Inhibition Constant (Ki) | IC50 | Reference |

| Wild-type HIV-1 Protease | 0.6 nM | 14.6 ± 12.5 ng/mL | [6] |

| PRV32I Mutant | 1.6 nM | - | [5] |

| PRI50V Mutant | 4.8 nM | - | [5] |

| PRI54M Mutant | 0.48 nM | - | [5] |

| PRI54V Mutant | 0.48 nM | - | [5] |

| PRI84V Mutant | 0.96 nM | - | [5] |

| PRL90M Mutant | 0.16 nM | - | [5] |

| SARS-CoV 3CLpro | - | 1.09 µM | [7] |

Experimental Protocols

The use of this compound as a chemical probe necessitates robust and reproducible experimental protocols. Below are methodologies for key experiments.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the cleavage of a fluorogenic substrate by HIV-1 protease in the presence and absence of this compound.

Materials:

-

Recombinant HIV-1 Protease

-

FRET substrate (e.g., containing a fluorescent donor and a quencher moiety separated by the protease cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include wells with buffer and DMSO as controls.

-

Add 80 µL of the FRET substrate solution to each well.

-

Initiate the reaction by adding 10 µL of the HIV-1 protease solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the protease activity.

-

Plot the initial reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki)

The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.

Equation: Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant for the substrate.

Procedure:

-

Determine the Km of the substrate by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

-

Perform the inhibition assay as described above to determine the IC50 of this compound.

-

Calculate the Ki using the Cheng-Prusoff equation.

The following workflow illustrates the process of determining the inhibitory constants of this compound.

Caption: Workflow for Determining Inhibitory Constants (Km, IC50, Ki).

Applications in Research

Beyond its clinical use, this compound serves as a critical tool in several research applications:

-

Structure-Activity Relationship (SAR) Studies: this compound and its analogs are used to probe the active site of HIV-1 protease, providing insights into the molecular interactions that govern binding and inhibition.[5]

-

Drug Resistance Studies: It is instrumental in studying the mechanisms by which mutations in the protease enzyme confer resistance to inhibitors.[5][8] By comparing its activity against wild-type and mutant proteases, researchers can understand the structural basis of resistance.

-

Validation of Novel Protease Assays: Due to its well-characterized inhibitory profile, this compound is often used as a positive control to validate new high-throughput screening assays for protease inhibitors.[9]

-

Probing Off-Target Effects: While highly selective for HIV-1 protease, studies have explored the off-target effects of this compound on other proteases and cellular pathways. For instance, it has been shown to inhibit the SARS-CoV 3CL protease and affect cellular processes through interaction with the pregnane X receptor (PXR).[7][10]

The logical relationship for utilizing this compound in drug resistance studies is depicted below.

Caption: Logical Flow for this compound in Drug Resistance Studies.

Conclusion

This compound's well-defined mechanism of action, high potency, and extensive characterization make it an invaluable chemical probe for the study of protease function. Its primary application remains in the context of HIV-1 protease research, where it continues to facilitate a deeper understanding of enzyme kinetics, drug resistance, and the principles of rational drug design. As research into other proteases expands, the potential for this compound and its derivatives to serve as probes for a broader range of enzymes presents an exciting avenue for future investigation.

References

- 1. go.drugbank.com [go.drugbank.com]